

Application Notes and Protocols for Analyzing Jjj1's Role in Ribosome Assembly

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Jjj1 is a cytosolic J-protein in Saccharomyces cerevisiae that plays a crucial role in the late cytoplasmic steps of 60S ribosomal subunit biogenesis.[1][2] Unlike the more abundant ribosome-associated J-protein Zuo1, which is involved in chaperoning nascent polypeptide chains, Jjj1's primary function is in the maturation of the 60S subunit.[1] Dysfunctional 60S ribosomal subunit biogenesis, as seen in the absence of Jjj1, leads to distinct cellular phenotypes, including slow growth at low temperatures and the accumulation of "half-mer" ribosomes.[3]

Jjj1 functions as a co-chaperone with the Hsp70 chaperone Ssa.[1][2] This partnership is essential for its role in ribosome maturation, which includes facilitating the recycling of the ribosome biogenesis factor Arx1 from pre-60S particles.[1] Structurally, Jjj1 binds in the vicinity of the polypeptide exit tunnel on the 60S subunit, in a complex with other maturation factors like Rei1 and Arx1.[4][5][6][7]

These application notes provide detailed protocols for key experiments to elucidate the function of **Jjj1** in ribosome assembly, along with structured quantitative data and visualizations to aid in experimental design and data interpretation.

Data Presentation



Table 1: Ribosomal Subunit Ratios in jjj1 Deletion

Strains

Strain Genotype	60S/40S Ratio (Mean ± SD)	Phenotype	Reference
Wild-Type (WT)	1.92 ± 0.06	Normal 60S subunit levels	[8]
Δjjj1	1.44 ± 0.05	Deficit in 60S subunits	[8]
Δrei1	1.36 ± 0.09	Deficit in 60S subunits	[8]
Δjjj1 Δarx1	1.76 ± 0.07	Partial rescue of 60S deficit	[8]
Δjjj1 Δalb1	1.71 ± 0.04	Partial rescue of 60S deficit	[1]

Table 2: Relative Abundance of Jij1 and Zuo1

Protein	Relative Abundance (compared to Zuo1)	Cellular Role	Reference
Jjj1	~40-fold less abundant	Ribosome Biogenesis	[1][2]
Zuo1	1 (reference)	Nascent Polypeptide Chaperoning	[1]

Table 3: Jjj1 Interaction Partners



Interacting Protein	Function	Method of Identification	Reference
Ssa (Hsp70)	Hsp70 chaperone partner	ATPase Assay, Co- immunoprecipitation	[1][2]
Arx1	Ribosome biogenesis factor	Co- immunoprecipitation, Genetic Suppression	[1]
Rei1	Ribosome biogenesis factor	Two-Hybrid Screen, Cryo-EM	[3][4][5][6][7]
60S ribosomal subunit	Site of action	Sucrose Gradient Comigration, Cryo-EM	[1][4][5][6][7]

Experimental Protocols

Protocol 1: Polysome Profile Analysis to Detect Ribosome Biogenesis Defects

This protocol is used to separate ribosomal subunits (40S, 60S), monosomes (80S), and polysomes by sucrose density gradient centrifugation. A deficit in 60S subunits and the appearance of "half-mers" are characteristic of jjj1 deletion mutants.[3]

Materials:

- Yeast strains (Wild-Type, Δjjj1)
- YPD medium
- Cycloheximide (10 mg/mL stock in ethanol)
- Lysis Buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)₂, 1 mM DTT, 100 μg/mL cycloheximide, protease inhibitors)
- Sucrose solutions (10% and 50% w/v in Gradient Buffer: 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)₂)



Gradient maker and ultracentrifuge with swing-out rotor (e.g., SW41)

Procedure:

- Grow 100 mL of yeast culture in YPD to an OD600 of 0.6-0.8.
- Add cycloheximide to a final concentration of 100 μg/mL and incubate for 5 minutes at 30°C with shaking.
- Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C.
- Wash the cell pellet with 1 mL of ice-cold Lysis Buffer.
- Resuspend the pellet in 500 μL of Lysis Buffer and transfer to a microfuge tube.
- Add an equal volume of 0.5-mm glass beads and lyse the cells by bead beating for 15 minutes at 4°C.
- Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
- Measure the A₂₆₀ of the supernatant and load 10-15 A₂₆₀ units onto a pre-formed 10-50% sucrose gradient.
- Centrifuge at 39,000 rpm in an SW41 rotor for 2.5 hours at 4°C.
- Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a gradient fractionator.
- Analyze the resulting profile to identify peaks corresponding to 40S, 60S, 80S, and polysomes. Note the presence of half-mers in the Δjjj1 strain.

Protocol 2: Co-immunoprecipitation (Co-IP) of Jjj1 and Associated Proteins

This protocol is designed to isolate **Jjj1**-containing protein complexes from yeast lysates to identify interaction partners like Ssa and Arx1.

Materials:



- Yeast strain expressing tagged Jjj1 (e.g., Jjj1-HA)
- Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
- Anti-HA antibody
- Protein A/G agarose beads
- Wash Buffer (Co-IP Lysis Buffer with 0.1% Triton X-100)
- SDS-PAGE sample buffer

Procedure:

- Grow a 100 mL culture of yeast expressing Jjj1-HA to an OD600 of 0.8.
- Harvest cells and prepare a whole-cell lysate as described in Protocol 1 (steps 3-7), using the Co-IP Lysis Buffer.
- Determine the protein concentration of the lysate using a Bradford assay.
- Pre-clear the lysate by incubating with 20 μ L of Protein A/G agarose beads for 1 hour at 4°C with rotation.
- Centrifuge at 800 x g for 1 min and transfer the supernatant to a new tube.
- Add 1-2 μg of anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with rotation.
- Add 30 μ L of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.
- Collect the beads by centrifugation at 800 x g for 1 min.
- Wash the beads three times with 1 mL of Wash Buffer.



- After the final wash, remove all supernatant and resuspend the beads in 50 μ L of 2x SDS-PAGE sample buffer.
- Boil the samples for 10 minutes at 65°C to elute the protein complexes.
- Analyze the eluate by SDS-PAGE and Western blotting using antibodies against potential interaction partners (e.g., anti-Ssa, anti-Arx1).

Protocol 3: In Vitro ATPase Assay

This assay measures the ability of Jjj1 to stimulate the ATP hydrolysis activity of its Hsp70 partner, Ssa. Jjj1 is expected to stimulate the ATPase activity of Ssa but not Ssb.[1][2]

Materials:

- Purified Jjj1, Ssa, and Ssb proteins
- Assay Buffer (25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- ATP solution (100 mM)
- [y-32P]ATP
- Thin Layer Chromatography (TLC) plates (PEI-cellulose)
- TLC Running Buffer (0.5 M LiCl, 1 M formic acid)
- Phosphorimager

Procedure:

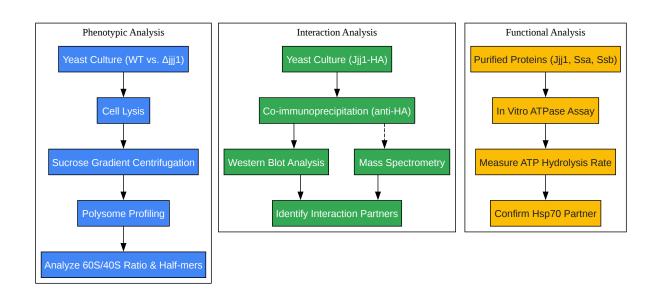
- Set up reactions in a final volume of 25 μL in the Assay Buffer.
- Prepare reactions containing:
 - Ssa or Ssb alone (e.g., 1 μΜ)
 - Jjj1 alone (e.g., 2 μΜ)



- Ssa or Ssb (1 μM) plus Jjj1 (2 μM)
- Initiate the reaction by adding ATP to a final concentration of 1 mM, including a small amount of [y-32P]ATP as a tracer.
- Incubate the reactions at 30°C.
- At various time points (e.g., 0, 15, 30, 60 minutes), remove a 1 μ L aliquot and spot it onto a TLC plate.
- Develop the TLC plate in TLC Running Buffer until the solvent front is near the top.
- Dry the plate and expose it to a phosphor screen.
- Quantify the amount of released inorganic phosphate (³²P_i) and remaining ATP ([γ-³²P]ATP) using a phosphorimager.
- Calculate the rate of ATP hydrolysis. A significant increase in the rate for the Ssa + Jjj1
 reaction compared to Ssa alone indicates stimulation of ATPase activity.

Mandatory Visualizations

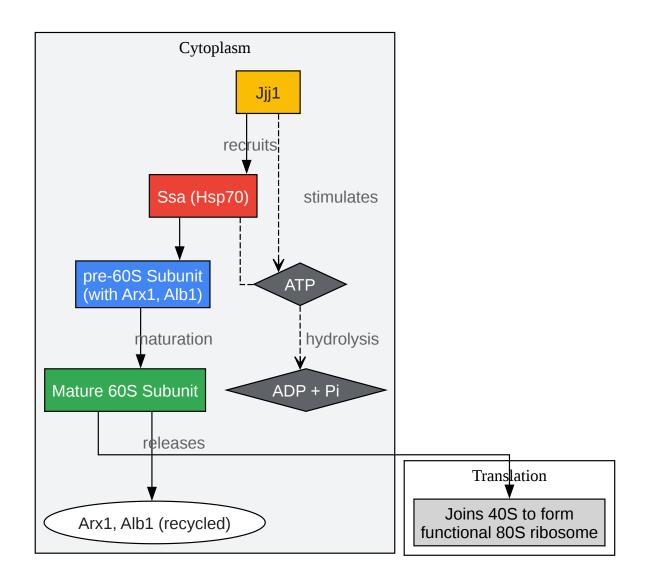




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Caption: Workflow for analyzing Jjj1's role in ribosome biogenesis.





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Caption: Jjj1's role in the cytoplasmic maturation of the 60S ribosomal subunit.

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